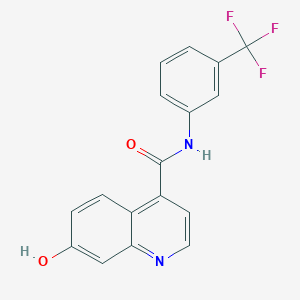

7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide

描述

7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a quinoline-derived compound characterized by a hydroxy group at the 7-position of the quinoline core and a 3-(trifluoromethyl)phenyl substituent on the carboxamide nitrogen. The quinoline scaffold is known for its versatility in medicinal chemistry, often contributing to interactions with biological targets through π-π stacking and hydrogen bonding.

属性

IUPAC Name |

7-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F3N2O2/c18-17(19,20)10-2-1-3-11(8-10)22-16(24)14-6-7-21-15-9-12(23)4-5-13(14)15/h1-9,23H,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHFJQQBOZAXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C3C=CC(=CC3=NC=C2)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901178154 | |

| Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624261-38-6 | |

| Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-N-[3-(trifluoromethyl)phenyl]-4-quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Quinoline Core Synthesis

Two classical synthetic routes are commonly employed for quinoline derivatives:

Skraup Synthesis: Condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent (e.g., nitrobenzene). This method can yield quinoline cores substituted at various positions but may require further functional group modifications to install hydroxyl groups at the 7-position.

Pfitzinger Reaction: Reaction of isatin with ketones under basic conditions to yield quinoline-4-carboxylic acids with hydroxyl substitution at the 7-position. This method is particularly useful for the preparation of hydroxyquinoline carboxylic acids, which are key intermediates for the target compound.

Example: The Pfitzinger synthesis involves isatin reacting with α-acetoxy acetophenone in alkaline ethanol at 80°C, yielding 7-hydroxyquinoline-4-carboxylic acid derivatives with high yield (~94%) and purity.

Introduction of the 3-(Trifluoromethyl)phenyl Group

The trifluoromethyl-substituted phenyl group is introduced via amide bond formation between the quinoline-4-carboxylic acid intermediate and 3-(trifluoromethyl)aniline.

The carboxylic acid is first converted into a reactive intermediate, commonly an acid chloride, using reagents such as phosphorus oxychloride (POCl₃) or triphosgene.

The acid chloride is then reacted with 3-(trifluoromethyl)aniline under mild conditions to form the corresponding carboxamide.

This approach is supported by analogous syntheses in the literature where acid chlorides of quinoline carboxylic acids are coupled with aryl amines to yield quinoline carboxamide derivatives.

Hydroxyl Group Installation and Functional Group Transformations

The 7-hydroxy group can be introduced directly during quinoline core synthesis (e.g., Pfitzinger reaction) or by demethylation of a 7-methoxy precursor using reagents such as boron tribromide (BBr₃).

Electrophilic substitution reactions (e.g., nitration, halogenation) can be performed selectively on the quinoline ring to facilitate further functionalization, although for this compound the hydroxyl group is typically introduced early to avoid interference.

Detailed Reaction Conditions and Yields

Representative Synthetic Route Example

Cyclization (Pfitzinger Reaction): Isatin reacts with α-acetoxy acetophenone in alkaline ethanolic solution at 80°C to form 7-hydroxyquinoline-4-carboxylic acid.

Conversion to Acid Chloride: The carboxylic acid is treated with triphosgene in dichloromethane at 0°C to room temperature to yield the acid chloride intermediate.

Amide Bond Formation: The acid chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine) at room temperature to afford this compound.

Purification: The product is purified by recrystallization or column chromatography, and characterized by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and HPLC to confirm structure and purity.

Analytical Characterization and Validation

NMR Spectroscopy: Confirms substitution pattern on quinoline ring and presence of trifluoromethyl group.

Mass Spectrometry (ESI-MS): Confirms molecular weight consistent with the target compound.

HPLC: Used to assess purity, typically achieving >98% purity after purification.

Melting Point: Consistent with literature values for quinoline carboxamide derivatives.

Summary of Research Findings on Preparation

The Pfitzinger synthesis is a robust and high-yielding method for preparing 7-hydroxyquinoline-4-carboxylic acid intermediates suitable for further amide coupling.

Conversion of carboxylic acids to acid chlorides using triphosgene or POCl₃ is efficient and provides reactive intermediates for amide bond formation.

Amide coupling with 3-(trifluoromethyl)aniline proceeds smoothly under mild conditions, yielding the target compound in high purity and yield.

Optional demethylation steps allow flexible synthesis starting from methoxy derivatives if direct hydroxylation is challenging.

The entire synthetic sequence is amenable to scale-up and industrial production with optimization of reaction conditions and purification protocols.

化学反应分析

Types of Reactions

7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Trifluoromethyl iodide, suitable bases

Major Products Formed

Oxidation: Quinone derivatives

Reduction: Amine derivatives

Substitution: Various substituted quinoline derivatives

科学研究应用

Antibacterial Activity

The compound has demonstrated notable antibacterial properties against various bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The results indicated that certain derivatives of quinoline-4-carboxamide, including 7-hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, exhibited significant inhibition zones in agar diffusion assays.

1.1. Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that the presence of the trifluoromethyl group at the third position of the phenyl ring enhances the antibacterial activity. Compounds with higher lipophilicity, as indicated by their LogP values, generally displayed stronger antibacterial effects. For instance, one derivative showed a minimum inhibitory concentration (MIC) of 64 μg/mL against Staphylococcus aureus , indicating potent antibacterial activity .

| Compound | Bacterial Strain | MIC (μg/mL) | LogP |

|---|---|---|---|

| This compound | Staphylococcus aureus | 64 | 2.26 |

| Other Derivative | Escherichia coli | 128 | 1.94 |

1.2. Cytotoxicity Studies

Cytotoxicity assays conducted on mouse macrophage cell lines (RAW 264.7) indicated that the compound exhibited low cytotoxicity with IC₅₀ values comparable to established antibiotics like ampicillin and gentamicin. This suggests a favorable safety profile for further development as an antibacterial agent .

Antimalarial Activity

Recent research has highlighted the potential of quinoline derivatives, including this compound, in combating malaria. The compound has been tested for its activity against Plasmodium falciparum , the causative agent of malaria.

2.1. Mechanism of Action

The compound exhibits a novel mechanism of action that involves inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme in the parasite, which is crucial for pyrimidine biosynthesis. This inhibition leads to a reduction in parasitemia levels in vivo, showcasing its potential as an effective antimalarial agent .

2.2. Efficacy Studies

In vivo studies have demonstrated that certain derivatives can significantly suppress parasitemia in rodent models of malaria, indicating their potential for clinical application. The selectivity towards the parasite's DHODH over human DHODH suggests a promising therapeutic window .

作用机制

The mechanism of action of 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

相似化合物的比较

Substituent Effects on Physicochemical Properties

The following table compares key structural features and properties of 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide with similar quinoline-4-carboxamide derivatives:

*Calculated based on molecular formula (C₁₇H₁₁F₃N₂O₂).

†Estimated from synthesis details in .

Key Observations:

- Lipophilicity vs. Polarity: The target compound’s CF₃ group contrasts with the polar morpholino (5a5) and amine (5a6) groups in analogs, suggesting divergent pharmacokinetic profiles. CF₃ may enhance blood-brain barrier penetration, while polar groups in 5a5/5a6 improve aqueous solubility .

- Thermal Stability : Analogs like 5a5 and 5b1 (mp 185–186°C) exhibit high melting points, indicative of crystalline stability, whereas the target compound’s melting point is unreported .

- Synthetic Complexity: The target compound’s simpler substituents (single CF₃ and OH groups) may offer synthetic advantages over multi-step derivatives like 5a7 (54% yield) or ’s tetrahydroquinoline .

Methodological Considerations

- Characterization : All compounds in were validated via ¹H/¹³C NMR, HPLC, and HRMS, suggesting similar analytical workflows for the target compound .

生物活性

7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide is a synthetic compound with a unique structure that includes a quinoline core, a trifluoromethyl group, and a hydroxyl group. Its molecular formula is C17H11F3N2O2, with a molecular weight of approximately 332.28 g/mol. This compound has garnered attention in medicinal chemistry due to its promising biological activities, particularly in the fields of anti-inflammatory and anticancer research.

The presence of functional groups such as the carboxamide and hydroxyl moieties contributes to the compound's chemical reactivity. The trifluoromethyl group enhances metabolic stability and binding affinity, making it a valuable scaffold for drug development.

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

- Anticancer Activity : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in human colon adenocarcinoma cells, with IC50 values reported in the sub-micromolar range .

- Antimicrobial Properties : Research indicates that derivatives of quinoline compounds, including this one, exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus .

- Enzyme Inhibition : The compound has been tested for its ability to inhibit specific kinases involved in cancer pathways, showing selectivity for mTORC1 and PI3K pathways .

The mechanism of action for this compound involves:

- Binding Affinity : Interaction studies have revealed that the compound binds effectively to various biological targets, including kinases. The trifluoromethyl group plays a crucial role in enhancing binding affinity through hydrophobic interactions and hydrogen bonding .

- Modulation of Signaling Pathways : By inhibiting key enzymes such as mTORC1, the compound can disrupt cellular signaling pathways that are often overactive in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 7-Methoxy-N-(3-trifluoromethyl)phenylquinoline-4-carboxamide | Methoxy vs. Hydroxy group | Exhibits different biological activity profiles |

| 6-Hydroxy-N-(3-trifluoromethyl)phenylquinoline-4-carboxamide | Hydroxy at position 6 | Potentially altered pharmacokinetics |

| N-(3-Trifluoromethyl)phenylquinoline-4-carboxamide | Lacks hydroxyl substitution | Focused on different therapeutic targets |

Case Studies and Research Findings

Several case studies highlight the effectiveness of this compound:

- Anticancer Efficacy : A study demonstrated that treatment with this compound resulted in significant reduction of tumor size in xenograft models of human colon cancer, showcasing its potential as an anticancer agent .

- Antimicrobial Activity : Another investigation reported that this compound exhibited strong antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its utility in treating infections caused by multidrug-resistant bacteria .

- Kinase Inhibition Profile : Detailed kinase profiling revealed that this compound selectively inhibited mTORC1 without affecting PI3K activity, indicating its potential for targeted cancer therapy .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxy-N-(3-(trifluoromethyl)phenyl)quinoline-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves cyclization, nitration, and coupling reactions. For example, quinoline derivatives are often synthesized via Pfitzinger or Gould-Jacobs reactions. Optimization includes adjusting catalysts (e.g., H₂SO₄ for cyclization), temperature (80–120°C for nitration), and purification via column chromatography or recrystallization. Purity validation requires HPLC (≥97% purity) and HRMS for molecular weight confirmation .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C/19F NMR : Critical for confirming substituent positions (e.g., trifluoromethyl group at C3 and hydroxyl at C7) and aromatic proton environments .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (use SHELX programs for refinement) .

- HPLC/HRMS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ via ESI-MS) .

Q. How can researchers design experiments to evaluate the compound's bioactivity against cancer cells or microbial pathogens?

- Methodological Answer : Use standardized assays:

- Anticancer activity : MTT assays on cell lines (e.g., MDA-MB-231, PC3) at 5–50 µM concentrations, with IC₅₀ calculations .

- Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), reporting MIC values .

- Include positive controls (e.g., cisplatin for cancer, ciprofloxacin for bacteria) and triplicate replicates.

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies?

- Methodological Answer :

- Dose-response analysis : Confirm activity trends across multiple concentrations (e.g., 1–100 µM) to rule out false positives at high doses .

- Structural analogs : Compare bioactivity of derivatives (e.g., replacing trifluoromethyl with methyl or nitro groups) to isolate substituent effects .

- Meta-analysis : Cross-reference data from PubChem, SciFinder, and peer-reviewed studies to identify consensus trends .

Q. How does the trifluoromethyl group at the 3-position influence the compound's pharmacological properties?

- Methodological Answer :

- Lipophilicity : The CF₃ group enhances membrane permeability (logP ~2.5–3.0) compared to non-fluorinated analogs, measured via shake-flask HPLC .

- Metabolic stability : Assess via liver microsome assays; CF₃ reduces oxidative metabolism (t₁/₂ > 60 mins in human hepatocytes) .

- Target binding : Molecular docking (e.g., AutoDock Vina) shows CF₃ stabilizes hydrophobic pockets in kinase targets (e.g., EGFR) .

Q. What computational methods are used to predict binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or GROMACS to simulate binding to targets (e.g., DNA gyrase for antimicrobial activity) .

- QSAR modeling : Train models on IC₅₀ data from analogs to predict bioactivity based on descriptors like polar surface area or H-bond donors .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。